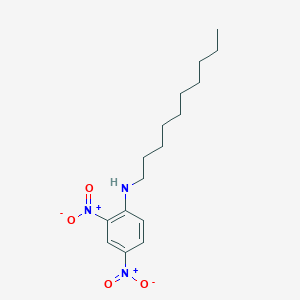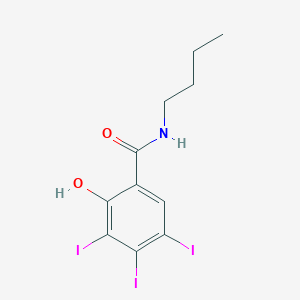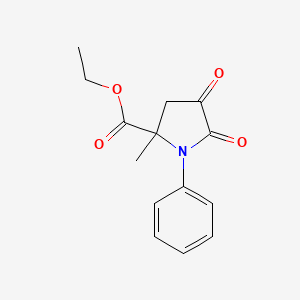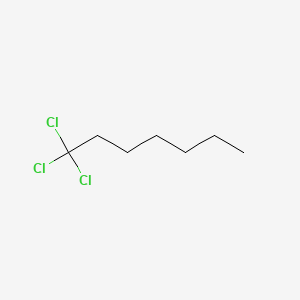
(3E)-1-chloro-3-hydroxyiminopropan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3E)-1-chloro-3-hydroxyiminopropan-2-one is an organic compound with a unique structure that includes a chlorine atom, a hydroxyimino group, and a ketone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-chloro-3-hydroxyiminopropan-2-one typically involves the reaction of a suitable precursor with chlorinating agents under controlled conditions. One common method is the chlorination of 3-hydroxyiminopropan-2-one using thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and reagent concentration, is crucial for efficient production.
化学反应分析
Types of Reactions
(3E)-1-chloro-3-hydroxyiminopropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents like ethanol.
Major Products Formed
Oxidation: Oximes and nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(3E)-1-chloro-3-hydroxyiminopropan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (3E)-1-chloro-3-hydroxyiminopropan-2-one involves its reactive functional groups. The hydroxyimino group can form hydrogen bonds and interact with various biological targets, while the chlorine atom can participate in nucleophilic substitution reactions. These interactions can disrupt cellular processes and lead to the compound’s observed biological effects.
相似化合物的比较
Similar Compounds
(3E)-1-chloro-3-hydroxyiminopropan-2-one: Unique due to its combination of chlorine and hydroxyimino groups.
1-chloro-2-propanone: Lacks the hydroxyimino group, making it less reactive in certain biological contexts.
3-hydroxyiminopropan-2-one:
Uniqueness
This compound is unique due to its dual functional groups, which provide a versatile platform for chemical modifications and interactions. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C3H4ClNO2 |
|---|---|
分子量 |
121.52 g/mol |
IUPAC 名称 |
(3E)-1-chloro-3-hydroxyiminopropan-2-one |
InChI |
InChI=1S/C3H4ClNO2/c4-1-3(6)2-5-7/h2,7H,1H2/b5-2+ |
InChI 键 |
ZKZZLGBUKOYGKT-GORDUTHDSA-N |
手性 SMILES |
C(C(=O)/C=N/O)Cl |
规范 SMILES |
C(C(=O)C=NO)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(2E)-2-[(2E)-benzylidenehydrazinylidene]-3-(furan-2-ylmethyl)-1,3-thiazolidin-4-one](/img/structure/B14140857.png)

![2-(2,6-Dichlorophenyl)-10-hydroxy-5-oxidoimidazo[4,5-b]phenazin-5-ium](/img/structure/B14140865.png)
![2-[4-Oxo-4-(1,3,4-thiadiazol-2-ylamino)butan-2-yl]hexanoic acid](/img/structure/B14140866.png)


![1-Benzyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B14140911.png)
![3,4-dichloro-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B14140918.png)


![(1R,2S,6R,7S)-4-(4-methylphenyl)-3,5-dioxo-N-phenyl-4,8,9-triazatricyclo[6.4.0.02,6]dodeca-9,11-diene-7-carboxamide](/img/structure/B14140926.png)

